Psi-DOM

Catalog No.
S3352164
CAS No.
80888-36-4
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Psi-DOM

CAS Number

80888-36-4

Product Name

Psi-DOM

IUPAC Name

1-(2,6-dimethoxy-4-methylphenyl)propan-2-amine

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-8-5-11(14-3)10(7-9(2)13)12(6-8)15-4/h5-6,9H,7,13H2,1-4H3

InChI Key

CFFJUEYUTHKVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)CC(C)N)OC

Psi-DOM (2,6-dimethoxy-4-methylamphetamine) is a highly specialized phenethylamine derivative and a positional isomer of the well-known 5-HT2A agonist DOM (2,5-dimethoxy-4-methylamphetamine) [1]. Characterized by the translocation of a methoxy group from the 5-position to the 6-position, Psi-DOM serves as a critical structural probe in neuropharmacological research and structure-activity relationship (SAR) modeling [2]. While it shares the core amphetamine backbone of its 2,5-substituted counterpart, this unique 2,6-dimethoxy substitution pattern fundamentally alters its steric profile, receptor binding kinetics, and pharmacokinetic duration [1]. For industrial and academic buyers, Psi-DOM is primarily procured as a rigid structural analog for mapping the spatial constraints of the 5-HT2A and 5-HT2C receptor binding pockets, or as a shorter-acting, lower-affinity baseline in behavioral discrimination assays [2].

Substituting Psi-DOM with its more common isomer DOM, or other 2,5-dimethoxy analogs, compromises both computational modeling accuracy and in vivo assay design [1]. The 2,5-dimethoxy pattern in DOM allows for a relatively flexible conformation, whereas the 2,6-dimethoxy pattern in Psi-DOM forces the phenyl ring into an orthogonal orientation relative to the ethylamine side chain due to steric hindrance [2]. This rigid conformation is mathematically and physically non-interchangeable when defining the steric boundaries of the 5-HT2A receptor pocket. Furthermore, in acute behavioral studies, substituting Psi-DOM with DOM introduces a drastically prolonged duration of action—up to 24 hours versus 6–8 hours for Psi-DOM—which disrupts standard laboratory workflows by necessitating extended animal monitoring and significantly longer washout periods between trials [1].

5-HT2A Receptor Binding Affinity and Partial Agonism Profile

In vitro radioligand binding assays demonstrate that Psi-DOM possesses a Ki of 49–351 nM for the human 5-HT2A receptor, which represents a 2.6- to 3.5-fold reduction in binding affinity compared to the 2,5-substituted benchmark DOM [1].

Evidence Dimension5-HT2A Receptor Binding Affinity (Ki)
Target Compound DataKi = 49–351 nM
Comparator Or BaselineDOM (Ki is 2.6- to 3.5-fold lower, indicating higher affinity)
Quantified Difference2.6- to 3.5-fold reduction in 5-HT2A binding affinity
ConditionsIn vitro radioligand binding assays at human 5-HT2A receptors

Procuring Psi-DOM provides a lower-affinity, partial-agonist reference standard necessary for calibrating dose-response curves and differentiating high-affinity from moderate-affinity receptor interactions.

Pharmacokinetic Duration for Laboratory Workflow Optimization

Pharmacokinetic profiling in behavioral models reveals that Psi-DOM has a duration of action of 6–8 hours, representing a 50–70% reduction compared to the 14–24 hour duration typical of DOM [1].

Evidence DimensionDuration of action in vivo
Target Compound Data6–8 hours
Comparator Or BaselineDOM (14–24 hours)
Quantified Difference50–70% reduction in duration of action
ConditionsIn vivo behavioral observation and drug discrimination models

The significantly shorter duration of Psi-DOM optimizes laboratory workflows by reducing required animal monitoring time and shortening inter-trial washout periods compared to the prolonged effects of DOM.

In Vivo Potency and Formulation Requirements

In vivo dose-response evaluations show that Psi-DOM requires an active threshold dosage of 15–25 mg, making it approximately one-third to one-half as potent as DOM, which is active at 3–10 mg [1].

Evidence DimensionActive in vivo dosage equivalent
Target Compound Data15–25 mg active threshold
Comparator Or BaselineDOM (3–10 mg active threshold)
Quantified DifferencePsi-DOM is approximately 1/3 to 1/2 as potent as DOM
ConditionsOral administration in standardized behavioral models

Buyers must procure Psi-DOM specifically when designing assays that require higher-concentration formulations to achieve behavioral thresholds without triggering the extreme potency-related toxicities associated with DOM.

Steric Hindrance and Structural Conformation

Structural analysis indicates that the translocation of the methoxy group to the 6-position in Psi-DOM creates absolute steric bulk at both ortho positions, forcing the phenyl ring into a rigid orthogonal conformation that is absent in the more rotationally flexible 2,5-dimethoxy structure of DOM [1].

Evidence DimensionPhenyl ring steric orientation
Target Compound Data2,6-dimethoxy substitution forces an orthogonal conformation
Comparator Or Baseline2,5-dimethoxy substitution (DOM) allows greater rotational flexibility
Quantified DifferenceTranslocation of the 5-methoxy to the 6-position creates absolute steric bulk at both ortho positions
ConditionsComputational SAR modeling and receptor docking simulations

This rigid orthogonal conformation makes Psi-DOM an indispensable precursor and structural probe for mapping the exact spatial constraints of the 5-HT2A receptor binding pocket.

Structural Probe in 5-HT2A Receptor Mapping

Due to its rigid 2,6-dimethoxy orthogonal conformation, Psi-DOM is a highly targeted choice for computational chemists and structural biologists defining the steric boundaries and binding pocket dimensions of serotonin receptors [1].

Baseline Calibrator in Drug Discrimination Assays

The 2.6- to 3.5-fold lower 5-HT2A affinity and reduced in vivo potency make Psi-DOM an ideal moderate-affinity reference standard for calibrating dose-response curves against high-affinity DOx compounds[2].

High-Throughput Acute Behavioral Studies

Its significantly shorter duration of action (6–8 hours vs. 14–24 hours for DOM) allows researchers to execute acute in vivo behavioral models with faster turnaround times, minimizing prolonged animal monitoring and reducing necessary washout periods [2].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

UNII

JW946TWT6M

Wikipedia

Psi-DOM

Dates

Last modified: 07-26-2023

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